tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(7-13)6-9-15-4-5-16-9/h7-9H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNSYYPIXNUKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1OCCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 1,3-dioxolane and oxopropan-2-yl groups. One common method involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the 1,3-dioxolane ring from a carbonyl compound and 1,2-ethanediol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Hydrolysis: Acid-catalyzed hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also participate in various chemical transformations, contributing to the formation of desired products .
Comparison with Similar Compounds
Structural and Functional Group Variations
Stability and Reactivity
- Acetal vs. Aryl Substituents : The 1,3-dioxolane group in the target compound is prone to acidic hydrolysis, whereas fluorophenyl or trifluoromethyl groups enhance stability under similar conditions .
- Ketone Reactivity : All analogs retain the ketone group, enabling reactions such as nucleophilic additions or reductions. Steric hindrance from bulky substituents (e.g., hexylphenyl) may slow reactivity .
Analytical Characterization
All compounds were validated using:
Biological Activity
Tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a dioxolane moiety, and a carbamate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : Approximately 279.34 g/mol
- Melting Point : 63 °C
- Classification : Irritant
The presence of the dioxolane ring enhances the compound's stability and reactivity, making it an interesting subject for various biological studies.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing tert-butyl carbamate with appropriate precursors containing the dioxolane and oxopropan-2-yl groups.
- Catalytic Methods : Employing Brönsted or Lewis acid catalysts to facilitate the formation of the 1,3-dioxolane ring from carbonyl compounds and diols.
Antimicrobial Properties
Research indicates that compounds containing similar structural motifs to this compound exhibit significant antimicrobial activity. A study on 1,3-dioxolanes demonstrated their effectiveness against various bacterial strains and fungi:
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Candida albicans | 312.5 µg/mL |
| Compound C | Pseudomonas aeruginosa | 1250 µg/mL |
These findings suggest that the biological activity of similar compounds may extend to this compound, particularly in terms of antibacterial and antifungal properties .
The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells. It may act by disrupting cellular processes or by inhibiting essential enzymes necessary for microbial growth and survival. The dioxolane moiety is believed to enhance its binding affinity to these targets due to its structural characteristics .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antifungal Activity Study :
- Antibacterial Screening :
Q & A
Basic Research Questions
Q. What are the key steps and optimized conditions for synthesizing tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate?
- Synthesis Protocol :
- The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized intermediates. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to prevent side reactions .
- Solvents like dichloromethane or acetonitrile are often used to enhance solubility and reaction kinetics. pH control (neutral to mildly acidic) is critical during amine-carbamate coupling to optimize yields .
- Purification : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended for monitoring reaction progress and isolating the final product .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Primary Methods :
- Chromatography : TLC for rapid monitoring; HPLC with UV detection for high-resolution separation .
- Spectroscopy : NMR (¹H and ¹³C) for structural confirmation; IR spectroscopy to verify carbamate C=O and N-H stretches .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies elucidate these mechanisms?
- Mechanistic Insights :
- The compound forms covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on enzymes, altering activity. This is studied via enzyme inhibition assays and X-ray crystallography of enzyme-inhibitor complexes .
- Example Study : In neuroprotection models, the compound improved astrocyte viability against Aβ1-42 toxicity (IC₅₀ = 12 µM) but showed moderate effects on oxidative stress compared to galantamine. Dose-response studies and TNF-α level measurements were used to assess efficacy .
- Table 1: Biological Activity Summary
| Study Focus | Key Finding | Methodology Used | Reference |
|---|---|---|---|
| Neuroprotection | Reduced TNF-α by 40% at 10 µM | ELISA, cell viability assays | |
| Oxidative Stress | 20% reduction in ROS vs. galantamine | DCFH-DA fluorescence assay |
Q. What structural insights have crystallographic studies provided for related carbamate derivatives?
- Crystal Structure Analysis :
- X-ray diffraction of tert-butyl carbamate derivatives revealed planar carbamate groups and hydrogen-bonding networks stabilizing molecular assemblies. For example, a derivative with a bicyclo[3.2.1]octanyl group showed chair conformations in the cyclohexane ring, influencing steric interactions .
- Methodological Recommendations :
- Use single-crystal X-ray diffraction to resolve stereochemistry. Pair with DFT calculations to predict electronic properties .
Q. How can researchers resolve contradictions in biological activity data, such as varying efficacy in oxidative stress models?
- Approaches :
- Comparative Dose-Response Analysis : Test the compound alongside positive controls (e.g., galantamine) across multiple concentrations to identify potency thresholds .
- Mechanistic Profiling : Use patch-clamp electrophysiology to assess interactions with voltage-gated sodium channels, which may explain variability in neuronal protection .
Methodological Recommendations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
